Indobufen

Beschreibung

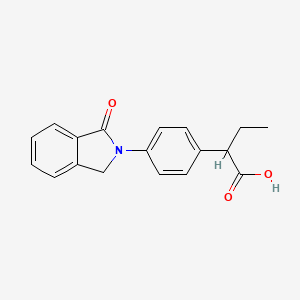

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXAULLCROVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057789 |

Source

|

| Record name | Indobufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63610-08-2 |

Source

|

| Record name | Indobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indobufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indobufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indobufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indobufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indobufen's Platelet Inhibition: A Deep Dive into the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indobufen is a potent, reversible inhibitor of platelet aggregation, primarily exerting its effect through the targeted inhibition of the cyclooxygenase-1 (COX-1) enzyme. This action curtails the synthesis of thromboxane A2 (TXA2), a key mediator in platelet activation and aggregation. Unlike aspirin, this compound's reversible binding to COX-1 allows for a more rapid recovery of platelet function upon discontinuation, a feature that may offer a superior safety profile in certain clinical scenarios. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Reversible COX-1 Inhibition

This compound, a phenylbutyric acid derivative, functions as a non-steroidal anti-inflammatory drug (NSAID) with significant antiplatelet properties.[1][2] The cornerstone of its mechanism is the reversible and non-competitive inhibition of the cyclooxygenase-1 (COX-1) enzyme.[3][4] COX-1 is a critical enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including thromboxane A2 (TXA2).[1]

By reversibly binding to COX-1, this compound effectively blocks the synthesis of TXA2 in platelets.[2][5] TXA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation, playing a pivotal role in thrombus formation.[1][2] The reduction in TXA2 levels is the primary driver of this compound's anti-thrombotic effects.[1]

A key differentiator from aspirin is the reversible nature of its COX-1 inhibition.[6][7][8] While aspirin acetylates the COX-1 enzyme, leading to irreversible inhibition for the lifespan of the platelet, this compound's interaction is transient.[7][9] This allows for the restoration of normal platelet function within 24-48 hours of drug cessation, a potentially advantageous characteristic for managing bleeding risks.[6][8]

Some evidence also suggests that this compound has a "prostacyclin-sparing" effect, meaning it has less impact on the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, compared to aspirin.[10][11][12] This differential effect may contribute to a better gastrointestinal tolerability profile.[3][13]

Beyond its primary action on the COX-1/TXA2 pathway, this compound has been observed to inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP) and collagen.[1][14][15] This suggests the involvement of additional, secondary mechanisms of action that may contribute to its overall antiplatelet efficacy. Furthermore, some studies indicate a potential anticoagulant effect through the modulation of platelet and coagulation factors.[14][16][17]

Quantitative Data on Platelet Inhibition

The following tables summarize the quantitative effects of this compound on platelet aggregation and thromboxane synthesis as reported in various studies.

Table 1: Inhibition of Platelet Aggregation

| Parameter | Agonist | This compound Dose | Aspirin Dose | Results | Reference |

| Arachidonic Acid-induced Platelet Aggregation Rate (AA-PAR) | Arachidonic Acid | 100 mg twice daily | 100 mg once daily | This compound group showed a slightly lower AA-PAR [5.21% vs. 5.27%]. | [10] |

| Inhibition of Platelet Aggregation (IPA) | Arachidonic Acid (0.5 mg/ml) | 200 mg twice a day | 200 mg/day | IPA was similar at 4 hours (81.07% vs. 96.99%), but significantly lower for this compound at 12, 24, and 48 hours. | [6][18] |

| Inhibition of Platelet Aggregation (IPA) | Adenosine Diphosphate (5 µM) | 200 mg twice a day | 200 mg/day | IPA was similar at 4, 12, and 24 hours, but significantly lower for this compound at 48 hours (1.98% vs. 12.61%). | [6][7] |

| In Vitro Inhibition | ADP, Epinephrine, PAF-acether | 10 µM | - | Completely inhibited secondary platelet aggregation, release reaction, and TXB2 production. | [19][20] |

| In Vitro Inhibition | Arachidonic Acid (1 mM), Collagen (2 µg/ml) | 100 µM | - | Completely inhibited TXB2 production, platelet aggregation, and ATP release. | [19][20] |

Table 2: Inhibition of Thromboxane Synthesis

| Parameter | This compound Dose | Results | Reference |

| Urinary 11-dehydro-TXB2 Excretion | 50 mg BID | 67% reduction | [21] |

| Urinary 11-dehydro-TXB2 Excretion | 100 mg BID | 72% reduction | [21] |

| Urinary 11-dehydro-TXB2 Excretion | 200 mg BID | 81% reduction | [21] |

| Plasma Thromboxane B2 (TXB2) | 100 mg twice daily | Less suppression compared to aspirin at 8h and 12h post-dose. | [22] |

| Urinary 11-dehydro-TXB2 Excretion | 100 mg twice daily | Similar inhibition to various low-dose aspirin regimens. | [22] |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol outlines the general steps for assessing platelet aggregation using LTA, a common method cited in the literature.[10]

Objective: To measure the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Materials:

-

Venous blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., arachidonic acid, adenosine diphosphate).

-

Light Transmission Aggregometer.

Methodology:

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Assay Procedure:

-

Pipette a specific volume of pre-warmed PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the baseline to stabilize.

-

Add a specific concentration of the platelet agonist to the PRP.

-

Record the change in light transmission over a set period as platelets aggregate.

-

-

Data Analysis: The platelet aggregation rate is typically expressed as the maximum percentage change in light transmission.

Thromboxane B2 (TXB2) Measurement (Competitive ELISA)

This protocol provides a general workflow for quantifying TXB2 levels, a stable metabolite of TXA2, using a competitive ELISA kit.[23][24]

Objective: To determine the concentration of TXB2 in biological samples such as serum, plasma, or cell culture supernatant.

Materials:

-

Biological sample (serum, plasma, etc.).

-

Competitive ELISA kit for TXB2 (containing pre-coated plates, standards, TXB2 conjugate, antibody, wash buffer, substrate, and stop solution).

-

Microplate reader.

Methodology:

-

Sample Preparation:

-

Serum: Collect whole blood without anticoagulant, allow to clot, and centrifuge to separate the serum.

-

Plasma: Collect whole blood with an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

-

Cell Culture Supernatant: Centrifuge to remove cells and debris.

-

-

Assay Procedure (as per kit instructions):

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add the TXB2 conjugate (e.g., HRP-conjugated TXB2) to each well.

-

Add the anti-TXB2 antibody to each well (except non-specific binding wells).

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) and incubate for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

The concentration of TXB2 in the samples is inversely proportional to the absorbance. Determine the sample concentrations by interpolating from the standard curve.

-

Visualizing the Pathways and Processes

Signaling Pathway of this compound's Action

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Reversible and Non-Competitive Inhibition of Cyclooxygenase by this compound for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Efficacy and Safety of this compound in Patients with Coronary Artery Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Extended Safety and Efficacy of this compound in Conjunction With P2Y12 Receptor Inhibitors Among Patients Undergoing Revascularization: A Meta-Analysis and Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A prostacyclin-sparing effect of this compound vs. aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-world performance of this compound versus aspirin after percutaneous coronary intervention: insights from the ASPIRATION registry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicenter retrospective cohort study demonstrates superior safety profile of this compound over aspirin for Post-CABG antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticoagulant Activities of this compound, an Antiplatelet Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticoagulant Activities of this compound, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of aspirin and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. In vitro and ex vivo effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of thromboxane biosynthesis and platelet function by this compound in type II diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacodynamic effects of this compound compared with aspirin in patients with coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. arborassays.com [arborassays.com]

Indobufen's Selective Inhibition of Cyclooxygenase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen is a potent, reversible inhibitor of platelet aggregation, primarily utilized in the prevention of thromboembolic events. Its mechanism is centered on the selective and reversible inhibition of cyclooxygenase-1 (COX-1), an enzyme critical for the synthesis of thromboxane A2 (TXA2), a key mediator of platelet activation and aggregation. Unlike aspirin, which causes irreversible inhibition, this compound's transient action allows for the recovery of platelet function within 24 hours of discontinuation, potentially offering a superior safety profile, particularly concerning gastrointestinal side effects.[1][2][3][4] This technical guide provides an in-depth review of this compound's core mechanism, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the pertinent biological and experimental pathways.

Mechanism of Action: Reversible COX-1 Inhibition

The primary mechanism of this compound's antiplatelet effect is the reversible, non-competitive inhibition of the COX-1 enzyme.[5][6] COX-1 is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including thromboxane A2 (TXA2) in platelets.[6][7] By inhibiting COX-1, this compound effectively suppresses the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[2][6]

This inhibition is transient; the drug-enzyme complex can dissociate, allowing the enzyme to regain its catalytic function.[5][6] This reversibility is a key differentiator from aspirin, which irreversibly acetylates the serine residue in the active site of COX-1, incapacitating the enzyme for the entire lifespan of the platelet.[2] The clinical implication of this reversible action is a reduced risk of bleeding complications and a more favorable gastrointestinal safety profile, as the protective functions of prostaglandins in the gastric mucosa are less compromised over the long term.[1][4][8]

Quantitative Pharmacological Data

The efficacy of this compound is quantified through its inhibitory concentration (IC50) against cyclooxygenase and its observable effects on platelet function and thromboxane synthesis.

Cyclooxygenase Inhibition

Studies utilizing human whole blood assays have demonstrated this compound's potent inhibitory effect on cyclooxygenase activity, primarily driven by its S(+) enantiomer. The inhibition of thromboxane B2 (TXB2) synthesis, a stable metabolite of TXA2, serves as a direct marker for platelet COX-1 activity.

Table 1: In Vitro Cyclooxygenase Inhibition by this compound in Human Whole Blood

| Compound | Target Product | IC50 (µg/mL) | IC50 (µM)¹ |

|---|---|---|---|

| Racemic this compound | TXB2 | 0.53 ± 0.06 | 1.79 ± 0.20 |

| Racemic this compound | PGE2 | 0.34 ± 0.02 | 1.15 ± 0.07 |

| S(+)-Indobufen | TXB2 / PGE2 | ~2x more potent than racemate | ~0.90 |

| R(-)-Indobufen | TXB2 / PGE2 | 53 ± 8 | 179.45 ± 27.09 |

Data sourced from Patrignani et al., 1990.[9] ¹Calculated based on a molar mass of 295.34 g/mol .

While this compound is widely characterized as COX-1 selective, direct comparative IC50 values for COX-2 from a single study are not consistently reported in the literature.[10] One study involving chemical derivatives reported a COX-1/COX-2 selectivity index of 0.78 for the parent compound (referred to as indoprofen), suggesting near-equipotent inhibition of both isoforms in that specific assay.[11] However, its clinical profile and potent effect on platelet-derived TXA2 synthesis strongly support a preferential action on COX-1 in a therapeutic context.[9]

Pharmacodynamic Effects

This compound's inhibition of COX-1 translates to a dose-dependent reduction in platelet aggregation and thromboxane biosynthesis in vivo.

Table 2: Effects of this compound on Platelet Aggregation and Thromboxane Synthesis

| Parameter | Condition | Dosage | Effect |

|---|---|---|---|

| Secondary Platelet Aggregation | In vitro (ADP, Epinephrine) | 10 µM | Complete inhibition[5][12] |

| Platelet Aggregation | In vitro (Arachidonic Acid, 1 mM) | 100 µM | Complete inhibition[5][12] |

| Urinary 11-dehydro-TXB2 | In vivo (NIDDM Patients) | 100 mg BID | 67% reduction[10] |

| Urinary 11-dehydro-TXB2 | In vivo (NIDDM Patients) | 200 mg BID | 72% reduction[10] |

| Urinary 11-dehydro-TXB2 | In vivo (NIDDM Patients) | 400 mg BID | 81% reduction[10] |

Pharmacokinetic Properties

This compound is characterized by rapid absorption and a relatively short half-life, consistent with its reversible mechanism of action.

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value |

|---|---|

| Time to Peak Plasma Conc. (Tmax) | ~2 hours[13] |

| Plasma Half-life (t½) | ~7-8 hours |

| Plasma Protein Binding | >99%[5] |

| Urinary Excretion (48h) | >70% (unchanged and glucuronide)[5] |

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions in this compound's mechanism and the methods used to study it.

Caption: this compound's mechanism in the arachidonic acid cascade.

Caption: Workflow for the Human Whole Blood COX Inhibition Assay.

Caption: Workflow for Platelet Aggregation by Light Transmission Aggregometry.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological profile.

Protocol: In Vitro COX-1 and COX-2 Inhibition (Human Whole Blood Assay)

This assay provides a physiologically relevant model to determine the IC50 of a compound against COX-1 (from platelets) and inducible COX-2 (from monocytes).

Materials:

-

Freshly drawn human venous blood (heparinized)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

-

Incubator, centrifuge, microplate reader

Procedure:

-

Blood Collection: Draw blood from healthy, drug-free volunteers into heparin-containing tubes.

-

COX-2 Induction: For the COX-2 assay, aliquot 1 mL of whole blood into tubes and add LPS to a final concentration of 10 µg/mL. Incubate for 24 hours at 37°C to induce COX-2 expression in monocytes. For the COX-1 assay, use fresh, non-LPS-stimulated whole blood.

-

Inhibitor Incubation: Prepare serial dilutions of this compound. Add 10 µL of each dilution (or DMSO as a vehicle control) to 1 mL aliquots of the LPS-treated blood (for COX-2) or fresh blood (for COX-1). Incubate for 60 minutes at 37°C.

-

COX-1 Activity Measurement: Following incubation of the fresh blood samples, allow the blood to clot by incubating at 37°C for 60 minutes. This triggers platelet activation and TXA2 production. Centrifuge at 2,000g for 15 minutes to separate the serum.

-

COX-2 Activity Measurement: Following incubation of the LPS-treated blood samples, prostaglandin production is not further stimulated. Centrifuge at 2,000g for 15 minutes to separate the plasma.

-

Quantification: Collect the serum (COX-1) or plasma (COX-2) and store at -80°C until analysis. Measure the concentration of TXB2 (in serum) and PGE2 (in plasma) using their respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[5]

Materials:

-

Freshly drawn human venous blood (3.2% sodium citrate anticoagulant)

-

This compound stock solution (in DMSO)

-

Aggregating agents (e.g., Arachidonic Acid, ADP, Collagen)

-

Platelet-Poor Plasma (PPP) for calibration

-

Light Transmission Aggregometer

Procedure:

-

PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200g) for 15 minutes at room temperature. Carefully collect the upper, straw-colored layer, which is the Platelet-Rich Plasma (PRP).

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2,000g) for 10 minutes to pellet all cellular components. The resulting supernatant is Platelet-Poor Plasma (PPP).

-

Sample Preparation: Place a cuvette with a stir bar containing 240 µL of PRP into the heating block of the aggregometer (37°C).

-

Inhibitor Incubation: Add 30 µL of the desired concentration of this compound or vehicle control to the PRP. Allow it to incubate for at least 5 minutes.

-

Calibration: Use a cuvette with PRP to set the 0% aggregation baseline and a cuvette with PPP to set the 100% aggregation baseline.

-

Initiation of Aggregation: Add 30 µL of an aggregating agent (e.g., arachidonic acid to a final concentration of 0.6 mmol/L) to the PRP sample to initiate aggregation.[5]

-

Data Recording: The aggregometer will record the change in light transmission for 5-10 minutes.

-

Data Analysis: The maximum percentage of aggregation is determined from the resulting curve. The inhibition rate is calculated as: [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] * 100%.

Conclusion

This compound is a well-characterized antiplatelet agent whose therapeutic efficacy is derived from its potent, selective, and reversible inhibition of cyclooxygenase-1. Its distinct pharmacological profile, particularly its reversibility, offers a favorable benefit-risk balance compared to irreversible inhibitors like aspirin, especially concerning gastrointestinal safety. The quantitative data and detailed methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals engaged in the study of antiplatelet therapies and COX inhibition.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible and Non-Competitive Inhibition of Cyclooxygenase by this compound for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of racemic, S- and R-indobufen on cyclooxygenase and lipoxygenase activities in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Indobufen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen (2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic acid) is a potent, reversible inhibitor of platelet cyclooxygenase (COX), positioning it as a significant antiplatelet agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its synthesis and key in vitro assays are presented to support further research and development. The document also elucidates its mechanism of action through signaling pathway diagrams, offering a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

This compound is a racemic compound with the chemical formula C₁₈H₁₇NO₃. Its structure features a butanoic acid moiety attached to a phenyl group, which in turn is linked to an isoindolinone ring system.

| Identifier | Value |

| IUPAC Name | 2-[4-(1-Oxoisoindolin-2-yl)phenyl]butanoic acid |

| CAS Number | 63610-08-2[1][2] |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| SMILES | CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

| InChI | InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) |

| Synonyms | Ibustrin, K-2930, K-3920 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and distribution.

| Property | Value |

| Melting Point | 182-184 °C |

| pKa | While an experimentally determined pKa value is not readily available in the cited literature, as a carboxylic acid-containing compound, its pKa is expected to be in the acidic range, influencing its ionization state at physiological pH. |

| Solubility | - Water: Insoluble. - Ethanol: Slightly soluble. - DMSO: Soluble. |

| Appearance | White to off-white solid |

Pharmacological Properties

This compound's primary pharmacological effect is the inhibition of platelet aggregation.

Pharmacodynamics

This compound is a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for COX-1, which is the key enzyme in the synthesis of thromboxane A₂ (TXA₂) in platelets. TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting COX-1, this compound effectively reduces TXA₂ production, thereby inhibiting platelet aggregation. This reversible inhibition allows for a faster recovery of platelet function upon discontinuation of the drug compared to irreversible inhibitors like aspirin.

Pharmacokinetics

| Parameter | Description |

| Absorption | Rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours. |

| Distribution | Highly protein-bound (>99%). |

| Metabolism | Metabolized in the liver. |

| Excretion | Primarily excreted in the urine as both unchanged drug and metabolites. The plasma half-life is approximately 8 hours. |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound centers on its inhibition of the arachidonic acid cascade within platelets.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the following key steps:

Detailed Methodology:

-

Formation of the Phthalimide Intermediate: 2-(4-Aminophenyl)butanoic acid is reacted with phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions. This reaction forms the corresponding phthalimide derivative.

-

Reduction to Isoindolinone: The phthalimide intermediate is then selectively reduced to the isoindolinone ring system. This can be achieved using various reducing agents, such as zinc dust in the presence of a proton source.

-

Purification: The crude this compound is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA kit for prostaglandin E₂ or a system to measure oxygen consumption)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Incubation with Inhibitor: Pre-incubate the enzymes with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

Quantification of Product: Measure the amount of prostaglandin produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Platelet Aggregation Assay

This assay measures the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonists (e.g., arachidonic acid, ADP, collagen)

-

This compound (test compound)

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Obtain PRP from fresh whole blood by centrifugation.

-

Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of this compound (or a vehicle control) at 37°C.

-

Induction of Aggregation: Add a platelet agonist to the PRP in the aggregometer cuvette.

-

Measurement of Aggregation: Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Data Analysis: Determine the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the control.

Conclusion

This compound is a well-characterized reversible COX inhibitor with established antiplatelet activity. Its chemical structure and physicochemical properties are conducive to oral administration. The detailed experimental protocols provided in this guide for its synthesis and biological evaluation will be instrumental for researchers and drug development professionals in advancing the study and application of this important therapeutic agent. The elucidated signaling pathway provides a clear framework for understanding its mechanism of action at a molecular level.

References

Synthesis of Indobufen and Its Novel Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen is a potent, reversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme, primarily used as an antiplatelet agent for the treatment and prevention of thrombotic events. Its mechanism of action, centered on the inhibition of thromboxane A2 synthesis, provides a strong rationale for its clinical use. This technical guide details established and modern synthetic routes to this compound, providing comprehensive experimental protocols. Furthermore, it explores the frontier of this compound development through the synthesis of novel derivatives, with a specific focus on dual-action prodrugs like Clopidogrel-Indobufen conjugates, which aim to enhance therapeutic efficacy and patient outcomes. This document serves as a comprehensive resource, integrating detailed methodologies, quantitative data, and visual workflows to support ongoing research and development in this field.

Introduction to this compound

This compound, chemically known as 2-(4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl)butanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its anti-thrombotic properties.[1] It functions as a reversible inhibitor of platelet aggregation by inhibiting the COX-1 enzyme, thereby suppressing the synthesis of thromboxane A2, a key promoter of platelet aggregation.[1][2] This reversible action is a key differentiator from aspirin, which irreversibly inhibits COX-1, suggesting a potentially better safety profile with regard to gastrointestinal side effects.[3]

The development of novel this compound derivatives is driven by the pursuit of enhanced therapeutic profiles, including improved efficacy, better safety, and synergistic effects. A significant area of innovation involves the creation of dual-action prodrugs, which combine the therapeutic effects of this compound with other cardiovascular agents.

Synthesis of this compound

Several synthetic routes for this compound have been established, ranging from traditional industrial methods to more recent, optimized processes that offer higher yields and simpler purification.

Traditional Industrial Synthesis

A common industrial method involves the condensation of 2-(4-aminophenyl)butyric acid with phthalic anhydride to form an isoindole-1,3-dione intermediate, which is subsequently reduced to the final isoindolinone structure. This method, however, can be limited by the high amount of acetic acid required as a solvent and often results in lower synthetic yields.

Modern High-Yield Synthesis: Diludine-Triggered Cascade

A more recent and efficient method utilizes a diludine-triggered metal-free cascade reaction. This process starts with 2-(4-nitrophenyl)butyric acid and proceeds through esterification, reduction, a reductive amination/condensation cascade, and finally hydrolysis to yield this compound. This route offers the advantages of being metal-free, providing good yields, and simplifying post-treatment procedures to simple recrystallization.

Caption: Conceptual workflow for the synthesis of Clopidogrel-Indobufen conjugates.

Note: Specific protocols for Clopidogrel-Indobufen conjugates are proprietary and not detailed in publicly available literature. The following is a generalized protocol for ester-based prodrug synthesis.

-

Activation of this compound: The carboxylic acid moiety of this compound is activated. This can be achieved by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using standard coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

-

Preparation of Clopidogrel Moiety: The Clopidogrel structure contains a methyl ester. To create a conjugate, a derivative of Clopidogrel with a free hydroxyl group is required to form an ester linkage with activated this compound. This would involve synthesizing a Clopidogrel analog where the methyl group of the ester is replaced by, for example, a hydroxyethyl group.

-

Coupling Reaction: The activated this compound is reacted with the hydroxyl-containing Clopidogrel analog in an appropriate aprotic solvent (e.g., DCM, THF) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: The resulting conjugate is purified from byproducts and unreacted starting materials using column chromatography.

| Derivative Type | Linkage | Potential Advantage |

| Clopidogrel-Indobufen Conjugate | Ester | Dual antiplatelet activity (COX-1 and P2Y12 inhibition) |

| S-Indobufen | Enantiomer | S-isomer is ~2-fold more potent than the racemate |

Table 2: Quantitative data and characteristics of this compound and its derivatives.

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic effect stems from its inhibition of the arachidonic acid pathway.

COX-1 Inhibition Pathway

Platelet activation leads to the release of arachidonic acid from the cell membrane. The COX-1 enzyme metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is then converted by thromboxane synthase into Thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By reversibly binding to and inhibiting COX-1, this compound blocks this cascade, reducing TXA2 levels and thus inhibiting platelet aggregation.

[1][2]##### Signaling Diagram: this compound's Effect on Platelet Aggregation

Caption: this compound inhibits COX-1, blocking Thromboxane A₂ synthesis.

Anticoagulant Effects

Beyond its well-known antiplatelet activity, studies have shown that this compound also possesses anticoagulant properties. It can significantly reduce the plasma content of coagulation factors, including Factor II (prothrombin) and Factor X. T[4]his suggests a broader mechanism that involves both the endogenous and exogenous coagulation systems, potentially adding to its overall antithrombotic efficacy.

This compound remains a clinically significant antiplatelet agent, and advancements in its synthesis have made its production more efficient and environmentally friendly. The future of this compound development lies in the creation of novel derivatives and prodrugs. The design of hybrid molecules, such as Clopidogrel-Indobufen conjugates, represents a sophisticated approach to addressing complex cardiovascular diseases by targeting multiple pathways simultaneously. Further research into the synthesis and evaluation of new this compound analogs is crucial for unlocking their full therapeutic potential and developing next-generation antithrombotic agents.

References

Indobufen discovery and development history

An In-depth Technical Guide to the Discovery and Development of Indobufen

Executive Summary

This compound, chemically known as 2-[p-(1-oxo-2-isoindolinyl)phenyl]butyric acid, is a potent, reversible inhibitor of platelet aggregation.[1][2] Developed as an alternative to aspirin, it functions primarily by reversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby suppressing the synthesis of thromboxane A2, a key mediator in platelet activation and aggregation.[3][4][5] This reversible action contrasts with aspirin's irreversible inhibition, leading to a distinct clinical profile, particularly concerning gastrointestinal tolerance and bleeding risk.[5][6] First launched in Italy in 1984, this compound has been evaluated in numerous clinical trials for the secondary prevention of thromboembolic events in conditions such as coronary artery disease, cerebrovascular disease, and peripheral arterial disease.[7][8][9] This document provides a comprehensive overview of its discovery, mechanism of action, pharmacokinetics, and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Development History

This compound (laboratory code K 3920) was first developed by the Italian pharmaceutical company Farmitalia Carlo Erba, S.p.A., and was first launched in Italy in August 1984.[1][8] It was developed as a non-steroidal anti-inflammatory drug (NSAID) with potent antiplatelet activity, positioned as an alternative to existing antiplatelet agents like aspirin.[4][8] The synthesis of this compound involves a multi-step process starting from ethyl 2-phenylbutyrate, proceeding through nitration, reduction to an amino group, condensation with phthalic anhydride, and subsequent reduction and hydrolysis to yield the final compound, 2-[p-(1-oxo-2-isoindolinyl)phenyl]butyric acid.[10] Its development focused on achieving effective antiplatelet efficacy while improving upon the safety profile of aspirin, particularly regarding gastrointestinal side effects.[7][11]

Mechanism of Action

This compound's primary mechanism of action is the reversible, non-competitive inhibition of the cyclooxygenase-1 (COX-1) enzyme.[4][6][12]

-

COX-1 Inhibition: COX-1 is a critical enzyme in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized by thromboxane synthase into thromboxane A2 (TXA2).[4][5] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[4][13] By inhibiting COX-1, this compound effectively blocks the production of TXA2, thereby reducing platelet activation and aggregation.[14]

-

Reversibility: Unlike aspirin, which irreversibly acetylates the serine residue of COX-1, this compound's inhibition is reversible.[5][6] This means that as the drug is cleared from the system, platelet function is restored. Full recovery of platelet function is typically observed within 24 hours of discontinuing the drug.[5][13] This property contributes to a lower risk of prolonged bleeding complications compared to aspirin.[11]

-

Other Effects: Beyond its primary action on the COX-1 pathway, studies suggest this compound may have additional effects. It has been shown to inhibit platelet aggregation induced by other agonists like ADP and collagen.[4][15] Furthermore, some preclinical studies indicate that this compound possesses anticoagulant properties by affecting both intrinsic and extrinsic coagulation pathways, reducing the levels of coagulation factors such as Factor II and Factor X.[1][16][17]

Signaling Pathway Diagram

References

- 1. Anticoagulant Activities of this compound, an Antiplatelet Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H17NO3 | CID 107641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: an updated review of its use in the management of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | Safety and efficacy of aspirin and this compound in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN114685346A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. $(\pm)$-2-[p-(1-Oxo-2-isoindolinyl)phenyl]butyric acid(인도부펜)의 합성 - 약학회지 - 대한약학회 - KISS [kiss.kstudy.com]

- 11. Safety and efficacy of aspirin and this compound in the treatment of coronary heart disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversible and Non-Competitive Inhibition of Cyclooxygenase by this compound for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound in Patients with Coronary Artery Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Frontiers | Effect of this compound vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Anticoagulant Activities of this compound, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Platelet: An In-depth Technical Guide to the Anticoagulant Properties of Indobufen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen, a well-established reversible inhibitor of platelet cyclooxygenase-1 (COX-1), is primarily recognized for its antiplatelet effects. However, emerging evidence reveals a broader antithrombotic profile, encompassing significant anticoagulant properties that extend beyond platelet inhibition. This technical guide provides a comprehensive overview of the non-platelet-mediated anticoagulant effects of this compound. It synthesizes findings on its influence on coagulation parameters, details the experimental methodologies used to elucidate these properties, and presents the current understanding of its mechanism of action on the coagulation cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, pharmacology, and drug development who are interested in the multifaceted actions of this compound and its potential as an antithrombotic agent.

Introduction

This compound's primary mechanism of action is the reversible inhibition of COX-1, which in turn reduces the production of thromboxane A2, a potent mediator of platelet aggregation.[1] While this antiplatelet activity is well-documented, recent studies have indicated that this compound also exerts a direct influence on the coagulation cascade, suggesting a dual mechanism of antithrombotic efficacy.[2][3] This guide focuses on these anticoagulant effects, which are distinct from its impact on platelet function.

Effects on Coagulation Parameters

Studies have demonstrated that this compound significantly prolongs key coagulation times, indicating an interaction with both the intrinsic and extrinsic coagulation pathways.[2][4]

Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT)

Animal studies have shown that oral administration of this compound leads to a significant prolongation of aPTT, PT, and TT.[2] The prolongation of aPTT suggests an effect on the intrinsic and common pathways of the coagulation cascade, while a prolonged PT points to an impact on the extrinsic and common pathways. The extension of TT indicates interference with the conversion of fibrinogen to fibrin.[2]

Table 1: Effect of this compound on Coagulation Times in Rabbits

| Treatment Group | Dose | aPTT (s) | PT (s) | TT (s) |

| Control | - | 18.2 ± 1.5 | 8.5 ± 0.7 | 12.1 ± 1.1 |

| This compound | 80 mg/kg | 25.6 ± 2.1 | 11.2 ± 1.0 | 15.8 ± 1.4 |

| Warfarin | 0.5 mg/kg | 23.1 ± 1.9 | 14.5 ± 1.3 | 14.2 ± 1.2 |

| *Data are presented as mean ± S.D. (n=9). *p < 0.01 vs. control group. Data extracted from Peng et al., 2018.[2] |

Coagulation Factors

This compound has been shown to decrease the plasma levels of several key coagulation factors.[2] This reduction in coagulation factor levels likely contributes to the observed prolongation of clotting times.

Table 2: Effect of this compound on Plasma Coagulation Factor Levels in Rabbits

| Treatment Group | Dose | Factor I (g/L) | Factor II (%) | Factor V (%) | Factor VIII (%) | Factor X (%) |

| Control | - | 3.2 ± 0.3 | 98.5 ± 7.2 | 97.6 ± 6.8 | 99.1 ± 8.5 | 98.2 ± 7.9 |

| This compound | 80 mg/kg | 2.5 ± 0.2 | 75.4 ± 6.1 | 78.2 ± 5.9 | 76.5 ± 6.3 | 77.1 ± 6.5 |

| Warfarin | 0.5 mg/kg | 2.6 ± 0.3 | 65.2 ± 5.4 | 80.1 ± 7.1 | 79.3 ± 6.8 | 68.9 ± 5.8 |

| *Data are presented as mean ± S.D. (n=9). *p < 0.05, *p < 0.01 vs. control group. Data extracted from Peng et al., 2018.[2] |

Mechanism of Anticoagulant Action

The precise molecular mechanism underlying this compound's anticoagulant effects is not fully elucidated. However, evidence suggests that it does not function as a vitamin K antagonist, the mechanism of action for warfarin.[5][6][7] The widespread reduction in various coagulation factors suggests a mechanism that may involve inhibition of their synthesis or an increase in their clearance. The effect on both intrinsic and extrinsic pathways points towards an interaction with the common pathway of the coagulation cascade.

Below is a diagram illustrating the coagulation cascade and the proposed points of intervention by this compound based on current research.

Caption: Proposed Mechanism of this compound on the Coagulation Cascade.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the anticoagulant properties of this compound.

Animals

Male New Zealand white rabbits (2.0–2.5 kg) and male Sprague-Dawley rats (200–250 g) are commonly used models.[2] Animals are typically housed in a controlled environment and allowed to acclimatize before the experiments.

Drug Administration

This compound is typically dissolved in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na), and administered orally via gavage.[2] Control groups receive the vehicle alone.

Blood Sample Collection

Blood samples are collected from the central artery of the ear in rabbits or via cardiac puncture in rats.[2] Blood is collected into tubes containing 3.8% sodium citrate (9:1, blood:citrate) to prevent ex vivo coagulation. Platelet-poor plasma (PPP) is prepared by centrifugation.

Coagulation Assays

-

aPTT, PT, and TT: These parameters are measured using a coagulometer according to standard laboratory procedures.[2] Commercially available kits are used for each assay.

-

Coagulation Factor Activity: The activity of specific coagulation factors (e.g., FII, FV, FVIII, FX) is determined using factor-deficient plasmas and a coagulometer.[2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vivo anticoagulant effects of this compound.

Caption: General Experimental Workflow for In Vivo Anticoagulant Studies.

Discussion and Future Directions

The available data strongly suggest that this compound possesses anticoagulant properties that are independent of its antiplatelet activity. The mechanism appears to involve the downregulation of several key coagulation factors in both the intrinsic and extrinsic pathways. A significant advantage of this compound over traditional anticoagulants like warfarin is its apparent lack of interaction with the vitamin K cycle, which may translate to a more predictable anticoagulant response and a lower risk of certain side effects.[8][9]

Further research is warranted to:

-

Elucidate the precise molecular targets of this compound within the coagulation cascade.

-

Investigate the potential for synergistic effects when co-administered with other anticoagulants or antiplatelet agents.

-

Conduct clinical trials specifically designed to evaluate the anticoagulant efficacy and safety of this compound in relevant patient populations.

Conclusion

This compound's anticoagulant properties represent a significant and perhaps underappreciated aspect of its pharmacological profile. By affecting multiple coagulation factors, it demonstrates a broad-spectrum antithrombotic activity. This dual action of inhibiting both platelet aggregation and the coagulation cascade positions this compound as a potentially valuable therapeutic agent for the prevention and treatment of a wide range of thrombotic disorders. The data summarized in this guide underscore the need for continued investigation into the non-platelet-mediated effects of this drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticoagulant Activities of this compound, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulant Activities of this compound, an Antiplatelet Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

In Silico Modeling of the Indobufen-Cyclooxygenase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indobufen is a reversible inhibitor of platelet aggregation, primarily exerting its therapeutic effect through the inhibition of the cyclooxygenase (COX) enzymes. Unlike aspirin, which irreversibly acetylates COX, this compound's reversible, non-competitive inhibition of COX-1 presents a distinct pharmacological profile with a potentially lower risk of certain adverse effects.[1] Understanding the molecular intricacies of the this compound-COX interaction is paramount for the rational design of novel antiplatelet and anti-inflammatory agents with improved efficacy and safety profiles.

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interaction between this compound and the COX enzymes. It details experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for data analysis and visualization, serving as a valuable resource for researchers in the field of computational drug discovery.

Data Presentation: Quantitative Analysis of NSAID-COX Interactions

Table 1: Molecular Docking Scores of Selected NSAIDs with COX-1 and COX-2

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Indomethacin | COX-1 | -7.4 | Tyr385, Arg120, Ser530 |

| COX-2 | -10.3 | Tyr385, Arg120, Ser530, Val523 | |

| Ibuprofen | COX-1 | -5.6 | Arg120, Tyr355 |

| COX-2 | -7.1 | Arg120, Tyr355, Val523 | |

| Celecoxib | COX-1 | -8.9 | Arg120, Tyr355 |

| COX-2 | -11.2 | Arg120, Tyr355, Ser530, His90, Val523 |

Note: The data presented are compiled from various in silico studies and are for illustrative purposes. Actual values may vary depending on the specific software, force fields, and parameters used.

Table 2: Molecular Dynamics Simulation Parameters for a Protein-Ligand Complex

| Parameter | Value | Description |

| Simulation Software | GROMACS, NAMD, AMBER | Commonly used software packages for MD simulations. |

| Force Field | CHARMM36, AMBER, OPLS-AA | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Defines the properties of the water molecules in the simulation box. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation to observe the system's dynamics. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

| Constraints | LINCS, SHAKE | Algorithms to constrain bond lengths, allowing for a larger time step. |

Experimental Protocols

Molecular Docking of this compound with COX-1 and COX-2

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.

1. Preparation of the Receptor (COX-1 and COX-2):

-

Obtain the 3D crystal structures of human COX-1 (PDB ID: 2AYL) and COX-2 (PDB ID: 5F1A) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB files.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using software such as AutoDockTools or Maestro (Schrödinger).

-

Define the binding site by creating a grid box centered on the active site or the putative allosteric site. For COX enzymes, the active site is typically defined by key residues such as Arg120, Tyr355, and Ser530.

2. Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 3716).

-

Optimize the ligand's geometry and assign partial charges using a computational chemistry software package (e.g., Gaussian, GAMESS) or a tool like Avogadro.

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

3. Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

The program will systematically explore different conformations and orientations of this compound within the defined binding site of the COX enzymes.

4. Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the COX enzymes.

Molecular Dynamics (MD) Simulation of the this compound-COX Complex

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

1. System Setup:

-

Use the best-ranked docked pose of the this compound-COX complex as the starting structure.

-

Place the complex in a periodic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

2. Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

3. Equilibration:

-

NVT (Canonical Ensemble) Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT (Isothermal-Isobaric Ensemble) Equilibration: Continue the simulation at constant temperature and pressure to allow the system density to equilibrate. Gradually release the position restraints on the protein and ligand.

4. Production Run:

-

Run the MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints.

-

Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

5. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between this compound and the COX enzyme throughout the simulation.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the this compound-COX complex from the MD trajectory.

Mandatory Visualizations

Signaling Pathway: Prostaglandin Biosynthesis

Caption: The Prostaglandin Biosynthesis Pathway and the inhibitory action of this compound on COX enzymes.

Experimental Workflow: In Silico Analysis of this compound-COX Interaction

Caption: A generalized workflow for the in silico analysis of the this compound-COX interaction.

References

A Technical Guide to the Stereoselective Bioactivity of Indobufen Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indobufen is a potent, reversible inhibitor of the cyclooxygenase (COX) enzyme, primarily used as an antiplatelet agent for the prevention of thromboembolic events.[1] Like other 2-arylpropionic acid derivatives, this compound possesses a chiral center, leading to the existence of two stereoisomers, or enantiomers: S-(+)-indobufen and R-(-)-indobufen. In modern pharmacology, understanding the stereochemistry of a drug is critical, as enantiomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the distinct biological activities of this compound's enantiomers. It details the stereoselective nature of its antiplatelet effects, the underlying mechanism of action, and the crucial role of metabolic chiral inversion in vivo. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and processes involved, serving as a comprehensive resource for professionals in drug research and development.

Pharmacodynamics: Stereoselective Inhibition of Cyclooxygenase-1

The antiplatelet effect of this compound is mediated by the inhibition of cyclooxygenase-1 (COX-1), an enzyme essential for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1][2] Pharmacodynamic studies reveal a high degree of stereoselectivity, with one enantiomer being predominantly responsible for the drug's therapeutic action.

The S-(+)-enantiomer is the active inhibitor of COX-1.[3] In contrast, the R-(-)-enantiomer demonstrates significantly lower potency against the same enzyme.[3][4] This differential activity is the cornerstone of this compound's stereoselective pharmacology. The S-isomer is approximately twice as potent as the racemic mixture in inhibiting the production of cyclooxygenase products like Thromboxane B2 (TXB2), the stable metabolite of TXA2.[3]

Quantitative In Vitro Activity

The disparity in activity between the enantiomers is quantified by their respective IC50 values (the concentration required to inhibit 50% of enzyme activity).

| Compound | Assay Target | IC50 (μg/mL) | Reference |

| S-(+)-Indobufen | TXB2 Production (COX-1) | ~0.27 (Calculated) | [3] |

| Racemic this compound | TXB2 Production (COX-1) | 0.53 ± 0.06 | [3] |

| Racemic this compound | PGE2 Production (COX) | 0.34 ± 0.02 | [3] |

| R-(-)-Indobufen | TXB2 Production (COX-1) | 53 ± 8 | [3] |

Table 1: Comparative in vitro inhibitory activity of this compound enantiomers and the racemate on cyclooxygenase products in human whole blood. The IC50 for S-Indobufen is estimated to be approximately half that of the racemate.

Mechanism of Action: The Arachidonic Acid Cascade

The following diagram illustrates the signaling pathway leading to platelet aggregation and highlights the specific point of inhibition by S-(+)-indobufen.

Pharmacokinetics: Stereoselectivity and Metabolic Chiral Inversion

When racemic this compound is administered, the enantiomers exhibit different pharmacokinetic behaviors.[5] A critical feature of 2-arylpropionic acid derivatives is the unidirectional metabolic inversion of the R-enantiomer to the S-enantiomer in vivo.[6][7] This process effectively makes R-indobufen a prodrug for the pharmacologically active S-indobufen.

Studies in healthy volunteers show that after oral administration of the racemate, the S-enantiomer is eliminated more rapidly than its R-antipode.[8][9] This results in a higher Area Under the Curve (AUC) and mean steady-state concentration for the R-enantiomer, despite the S-enantiomer being the active form.[9] The body's ability to convert the inactive R-form into the active S-form ensures a sustained therapeutic effect from the racemic mixture.

Comparative Pharmacokinetic Parameters

The following table summarizes the steady-state pharmacokinetic parameters for each enantiomer following repeated oral administration of 200 mg racemic this compound tablets.

| Parameter | S-(+)-Indobufen | R-(-)-Indobufen | Reference |

| Half-life (t½) | 4.5 ± 1.2 h | 7.4 ± 2.4 h | [9] |

| Mean Steady-State Level (Css) | 7.8 ± 1.8 mg/L | 13.5 ± 3.8 mg/L | [9] |

| Oral Clearance (Cl) | 1.1 ± 0.3 L/h | 0.7 ± 0.2 L/h | [9] |

| AUC Ratio (AUCR / AUCS) | \multicolumn{2}{c | }{1.7 ± 0.2} | [9] |

Table 2: Steady-state pharmacokinetic parameters in patients with obliterative atherosclerosis receiving 200 mg racemic this compound twice daily.

In Vivo Metabolic Pathway

The diagram below illustrates the fate of racemic this compound after oral administration, including absorption and the pivotal chiral inversion step.

Experimental Protocols

This section provides methodologies for key experiments used to characterize the enantiomers of this compound.

Protocol 1: Chiral Separation of this compound Enantiomers

Objective: To separate and quantify S-(+)- and R-(-)-indobufen from biological matrices (e.g., serum). This protocol is based on HPLC analysis following derivatization.[5][8]

Methodology:

-

Sample Preparation (Solid Phase Extraction):

-

Derivatization:

-

HPLC Analysis:

-

Column: C18 reversed-phase (RP) column.[8]

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffer, such as potassium dihydrogen phosphate (e.g., 38:62 v/v, pH 4.75).[11]

-

Flow Rate: 1.0 mL/min.

-

Quantification: Calculate concentrations based on the peak areas of the separated diastereoisomers relative to a standard curve.

-

Protocol 2: In Vitro Platelet Aggregation Assay

Objective: To measure the inhibitory effect of this compound enantiomers on platelet aggregation induced by an agonist. This protocol is based on Light Transmission Aggregometry (LTA).[12][13]

Methodology:

-

Sample Preparation (Platelet-Rich Plasma - PRP):

-

Collect whole blood from healthy, fasting volunteers into tubes containing 3.8% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[14]

-

Centrifuge the blood at a low speed (e.g., 100-240g) for 10-18 minutes at room temperature with no brake applied.[12][14]

-

Carefully collect the supernatant, which is the PRP.

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., >1500g) for 20 minutes.[12]

-

-

LTA Procedure:

-

Calibrate the aggregometer: Use PPP to set 100% light transmission and PRP to set 0% transmission.[13]

-

Pipette 450 µL of PRP into a cuvette with a stir bar and incubate at 37°C for 1-3 minutes.[15]

-

Add the test compound (S-indobufen, R-indobufen, or vehicle control) and incubate for an additional 2 minutes.[12]

-

Initiate aggregation by adding 50 µL of an agonist, such as arachidonic acid (e.g., final concentration of 0.5 mg/mL).[15][16]

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

Maximum aggregation is measured from the curve.

-

Calculate the Percent Inhibition of Platelet Aggregation (IPA) using the formula: IPA (%) = [1 - (Max Aggregation_drug / Max Aggregation_vehicle)] * 100

-

Protocol 3: Cyclooxygenase-1 (COX-1) Inhibition Assay

Objective: To determine the IC50 value of this compound enantiomers on COX-1 activity, typically by measuring the production of a prostaglandin or thromboxane.[3][17]

Methodology:

-

Assay Setup (Human Whole Blood):

-

Obtain fresh heparinized whole blood from healthy volunteers.

-

Aliquot blood into tubes containing various concentrations of the test compounds (S-indobufen, R-indobufen) or vehicle control.

-

Incubate at 37°C for 15-60 minutes to allow for inhibitor binding.

-

-

Stimulation of COX-1 Activity:

-

Measurement of Product:

-

Stop the reaction by placing samples on ice and adding a COX inhibitor (e.g., a high concentration of indomethacin).

-

Centrifuge to separate the serum or plasma.

-

Measure the concentration of TXB2 (for COX-1 activity in platelets) or PGE2 in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][17]

-

-

Data Analysis:

-

Plot the concentration of TXB2 or PGE2 against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

-

Clinical Significance and Implications

The stereoselective pharmacology of this compound has significant clinical implications. The efficacy of the racemic formulation is fully realized because the inactive R-enantiomer serves as a prodrug, being converted in vivo to the active S-enantiomer.[7][9] This metabolic inversion provides a sustained reservoir of the active compound, contributing to its therapeutic effect.

This unique pharmacokinetic profile offers several advantages:

-

Sustained Activity: The slower elimination of R-indobufen and its subsequent conversion to S-indobufen prolongs the overall duration of action.

-

Clinical Efficacy of Racemate: The use of the racemate is a clinically effective and efficient strategy, leveraging the body's own metabolic processes to optimize the availability of the active drug.

-

Future Considerations: The data provides a rationale for potentially developing the pure S-(+)-enantiomer, which could offer a more predictable dose-response relationship and potentially reduce metabolic load, although the benefits of the R-enantiomer's prodrug effect would be lost.[9]

Conclusion

This compound presents a classic example of stereoselectivity in pharmacology. The antiplatelet activity resides almost exclusively in the S-(+)-enantiomer, which potently inhibits COX-1. The R-(-)-enantiomer, while inactive in vitro, plays a crucial role in vivo by undergoing unidirectional chiral inversion to the active S-form, effectively acting as a prodrug. This interplay between pharmacodynamics and stereoselective pharmacokinetics, particularly metabolic inversion, underpins the clinical efficacy of racemic this compound. A thorough understanding of these principles is essential for the rational design, development, and clinical application of chiral drugs.

References

- 1. Efficacy and Safety of this compound in Patients with Coronary Artery Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible and Non-Competitive Inhibition of Cyclooxygenase by this compound for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of racemic, S- and R-indobufen on cyclooxygenase and lipoxygenase activities in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dispositional enantioselectivity of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Stereoselective pharmacokinetics of this compound from tablets and intramuscular injections in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steady-state pharmacokinetics of this compound enantiomers in patients with obliterative atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolution of this compound enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC procedure with SPE for quantification of this compound enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. coachrom.com [coachrom.com]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 15. helena.com [helena.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Indobufen In Vitro Platelet Aggregation Assay